

An In-depth Technical Guide to 13(E)-Brassidyl Acetate

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Compound of Interest

Compound Name: 13(E)-Brassidyl acetate

Cat. No.: B15602106

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2692623-47-3[1][2][3][4]

This technical guide provides a comprehensive overview of **13(E)-Brassidyl acetate**, a long-chain fatty acid ester. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, analytical methods, and potential biological significance.

Core Data Presentation

The following table summarizes the key quantitative data for **13(E)-Brassidyl acetate**.

Property	Value	Source
CAS Number	2692623-47-3	[1][2][3][4]
Molecular Formula	C24H46O2	[4]
Molecular Weight	366.62 g/mol	[4]
Purity	>99% (typical for commercial standards)	[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **13(E)-Brassidyl acetate** are not extensively documented in publicly available literature. However, based on general methods for the synthesis and analysis of similar long-chain fatty acid esters, the following protocols can be adapted.

Synthesis: Fischer-Speier Esterification of 13(E)-Brassidyl Alcohol

This method involves the acid-catalyzed esterification of the corresponding alcohol.

Materials:

- 13(E)-Brassidyl alcohol
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 13(E)-Brassidyl alcohol in a 5-fold molar excess of glacial acetic acid.

- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol mass) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add an equal volume of anhydrous diethyl ether and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **13(E)-Brassidyl acetate**.
- The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid esters.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax-type column).

Sample Preparation:

- Dissolve a small amount of **13(E)-Brassidyl acetate** in a suitable volatile solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

GC-MS Conditions (Typical):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

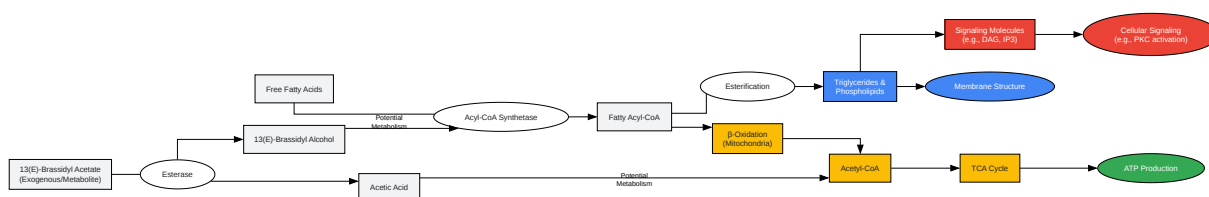
The retention time and the mass spectrum of the sample can be compared to a known standard of **13(E)-Brassidyl acetate** for identification and quantification.

Signaling Pathways and Biological Activity

Specific signaling pathways directly involving **13(E)-Brassidyl acetate** are not well-defined in current scientific literature. However, as a long-chain fatty acid ester, it is likely to participate in lipid metabolism and signaling in a manner similar to other related molecules.

Long-chain fatty acyl-CoA esters are known to be key intermediates in numerous metabolic pathways and are recognized as important cellular signaling molecules.^[5] Their intracellular levels and activities are regulated by acyl-CoA-binding proteins.^[5] Fatty acid derivatives can influence various cellular processes, including inflammation, appetite, and energy metabolism. For instance, some fatty acid amides act as endogenous lipid signaling molecules in pathways related to anxiety and inflammation.

The diagram below illustrates a generalized pathway of fatty acid metabolism and its potential intersections with cellular signaling.



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Caption: Generalized fatty acid metabolism and potential signaling intersections.

The experimental workflow for the synthesis and analysis of **13(E)-Brassidyl acetate** is outlined in the following diagram.



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Caption: Workflow for the synthesis and analysis of **13(E)-Brassidyl Acetate**.

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